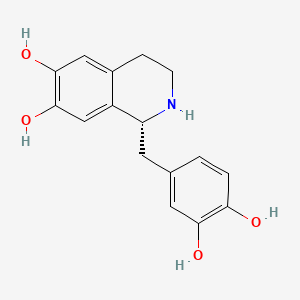
(R)-Norlaudanosoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-norlaudanosoline is a norlaudanosoline. It is an enantiomer of a (S)-norlaudanosoline.
Aplicaciones Científicas De Investigación
Introduction to (R)-Norlaudanosoline
This compound is a benzylisoquinoline alkaloid that plays a significant role in the biosynthesis of various plant alkaloids. Its applications span across multiple scientific fields, including pharmacology, synthetic biology, and metabolic engineering. This article explores the diverse applications of this compound, emphasizing its potential in drug development and metabolic pathways.
Biosynthesis of Alkaloids
This compound serves as a crucial intermediate in the biosynthetic pathways of several important alkaloids, such as reticuline and dihydrosanguinarine. Research has demonstrated that the accumulation of reticuline increases with higher concentrations of this compound in cell-feeding assays. For instance, in engineered yeast strains, the conversion rates of this compound to reticuline reached approximately 10% under optimal conditions, indicating its efficacy as a substrate for biosynthetic pathways .
Table 1: Conversion Rates of this compound in Engineered Strains
| Strain Type | Conversion Rate to Reticuline (%) | Notes |
|---|---|---|
| Yeast Strain A | 10 | Optimal substrate concentration |
| Yeast Strain B | 5-7 | Limited by enzyme expression levels |
| Yeast Strain C | 3 | Substrate transport issues |
Synthetic Biology and Metabolic Engineering
The engineering of microbial systems for the production of plant alkaloids has gained traction due to advances in synthetic biology. This compound is utilized as a substrate for creating complex biosynthetic pathways within microorganisms such as Saccharomyces cerevisiae. Studies have shown that integrating multiple enzyme variants can significantly enhance the production yields of desired alkaloids .
Case Study: Dihydrosanguinarine Production
In a study involving the reconstitution of the dihydrosanguinarine pathway in yeast, this compound was fed to engineered strains, resulting in trace levels of dihydrosanguinarine production. The conversion efficiency was improved by optimizing enzyme expression levels and substrate availability .
Pharmacological Applications
The pharmacological potential of this compound is being explored due to its structural similarity to other bioactive compounds. Its derivatives have been investigated for various therapeutic effects, including anti-inflammatory and analgesic properties. The ability to synthesize these compounds through microbial fermentation processes opens new avenues for drug development .
Table 2: Potential Pharmacological Applications of this compound Derivatives
| Compound Type | Potential Application | Research Status |
|---|---|---|
| Dihydrosanguinarine | Anti-inflammatory | Preclinical studies ongoing |
| Reticuline | Analgesic | Early-stage research |
| Other derivatives | Various therapeutic effects | Investigational phase |
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
(1R)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m1/s1 |
Clave InChI |
ABXZOXDTHTTZJW-GFCCVEGCSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
SMILES isomérico |
C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
SMILES canónico |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















